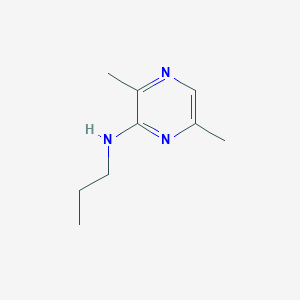

3,6-dimethyl-N-propylpyrazin-2-amine

Description

3,6-Dimethyl-N-propylpyrazin-2-amine (SY221822) is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features methyl groups at positions 3 and 6 of the pyrazine ring and a propylamine substituent at position 3. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol (based on standard pyrazine analogs). The compound is cataloged under the identifier SY221822 and is primarily used in research and development contexts .

Properties

IUPAC Name |

3,6-dimethyl-N-propylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-4-5-10-9-8(3)11-6-7(2)12-9/h6H,4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDFUSPEJAHQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=CN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-propylpyrazin-2-amine typically involves the reaction of 3,6-dimethylpyrazine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-propylpyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

3,6-dimethyl-N-propylpyrazin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-propylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3,6-Dipropyl-2-pyrazinamine (CAS 1466152-08-8)

- Structure : This analog replaces the methyl groups at positions 3 and 6 with propyl chains, while retaining the amine group at position 2.

- Molecular Formula : C₁₀H₁₇N₃ (vs. C₉H₁₅N₃ for 3,6-dimethyl-N-propylpyrazin-2-amine).

- Key Differences: Increased hydrophobicity due to longer alkyl chains. Potential steric hindrance effects in binding interactions compared to the methyl-substituted compound.

5-Chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS 905280-58-2)

- Structure : A pyrimidine derivative with chlorine, methyl, phenethyl, and pyridyl substituents.

- Key Differences: Pyrimidine core (two nitrogen atoms at positions 1 and 3) vs. pyrazine (nitrogens at 1 and 4). Enhanced electronic effects due to the electron-withdrawing chlorine atom.

N-(1,3-Benzothiazol-2-ylmethyl)propanamide (CAS 1088189-44-9)

- Structure : A benzothiazole derivative with a propanamide side chain.

- Key Differences :

Structural and Functional Analysis Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Potential Applications |

|---|---|---|---|---|

| This compound | Pyrazine | 3,6-dimethyl; N-propylamine at C2 | C₉H₁₅N₃ | R&D intermediates, agrochemicals |

| 3,6-Dipropyl-2-pyrazinamine | Pyrazine | 3,6-dipropyl; amine at C2 | C₁₀H₁₇N₃ | Medicinal chemistry scaffolds |

| 5-Chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine | Pyrimidine | 5-chloro; N-phenethyl; pyridyl at C2 | C₁₉H₂₀ClN₅ | Kinase inhibitors, drug discovery |

| N-(1,3-Benzothiazol-2-ylmethyl)propanamide | Benzothiazole | Propanamide at C2 | C₁₁H₁₂N₂OS | Antimicrobial agents, fluorescent probes |

Research Findings and Implications

- Electronic Effects : Methyl and propyl substituents on pyrazine/pyrimidine cores modulate electron density, affecting reactivity and interaction with biological targets. For example, chlorine in pyrimidine analogs enhances electrophilicity .

- Bioactivity Trends : Pyrazine derivatives like this compound are less studied for direct therapeutic applications compared to pyrimidines, which are prevalent in antiviral and anticancer research .

Limitations and Knowledge Gaps

- Data Availability : Detailed physicochemical properties (e.g., logP, pKa) and bioactivity profiles for this compound are absent in the reviewed materials.

- Comparative Studies: No direct comparative studies between this compound and its analogs are cited, highlighting a need for experimental validation of structural hypotheses.

Biological Activity

3,6-Dimethyl-N-propylpyrazin-2-amine is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

This compound is synthesized through the reaction of 3,6-dimethylpyrazine with propylamine. This reaction typically occurs under controlled conditions using suitable catalysts and solvents to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation to form N-oxides and nucleophilic substitution reactions.

Biological Activity

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial effects of various alkylpyrazines, suggesting that compounds like this compound may possess similar activities. The compound's structure allows it to interact with bacterial membranes or enzymes, potentially inhibiting growth .

Mechanism of Action

The mechanism of action for this compound involves binding to specific molecular targets, which modulates enzyme activity or disrupts cellular processes. Detailed studies are required to elucidate the exact pathways involved.

Case Study 1: Antibacterial Activity

In a comparative study of various pyrazine derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial colonies at concentrations above 0.6%, with maximum efficacy observed at higher concentrations over extended incubation periods.

| Concentration (%) | Incubation Time (h) | Bacterial Reduction (%) |

|---|---|---|

| 0.3 | 2 | 10 |

| 0.6 | 4 | 30 |

| 1.2 | 6 | 70 |

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of pyrazine derivatives similar to this compound. It was found that these compounds could enhance GABAergic activity in the central nervous system, suggesting potential applications in treating anxiety or sleep disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazine derivatives:

| Compound | Antimicrobial Activity | Neuropharmacological Effects |

|---|---|---|

| This compound | Moderate | Potential enhancement of GABAergic activity |

| Tetramethylpyrazine | High | Cognitive enhancement |

| 2,5-Dimethylpyrazine | Low | Sleep induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.